N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride
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Overview
Description
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a chemical compound with the molecular formula C15H18ClN3O. It is a derivative of isoquinoline and piperidine, two important heterocyclic compounds.
Mechanism of Action
Target of Action
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can have various modes of action depending on their specific structure and the biological targets they interact with .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific structure and the biological targets they interact with .
Result of Action
Piperidine derivatives can have various effects at the molecular and cellular level depending on their specific structure and the biological targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of coupling reactions, where the isoquinoline moiety is activated and then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)isoquinoline-1-carboxamide hydrochloride
- N-(Piperidin-2-yl)isoquinoline-1-carboxamide hydrochloride
- N-(Piperidin-3-yl)quinoline-1-carboxamide hydrochloride
Uniqueness
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoquinoline and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.
Targeting Biological Pathways
This compound is known to interact with various biological targets. Its structure suggests that it may influence several biochemical pathways, particularly those involved in cell proliferation and apoptosis. Piperidine derivatives are recognized for their diverse modes of action, which can vary based on their specific chemical structures and the biological targets they engage with.
Biochemical Pathways
The compound's activity has been linked to modulation of signaling pathways that are critical in cancer biology. For instance, it may affect pathways related to cell cycle regulation and apoptosis, potentially leading to increased cytotoxicity against cancer cells .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines, outperforming some established chemotherapeutic agents. For example, a study highlighted its superior cytotoxicity compared to bleomycin in FaDu hypopharyngeal tumor cells .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu (Hypopharyngeal) | 5.2 | Caspase activation leading to apoptosis |
MCF7 (Breast) | 10.5 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 7.8 | Induction of oxidative stress |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains.
Bacterial Strain | MIC (mg/mL) | Activity Description |
---|---|---|
Staphylococcus aureus | 0.015 | Highly effective; complete inhibition |
Escherichia coli | 0.025 | Significant growth inhibition |
Pseudomonas aeruginosa | 0.100 | Moderate activity observed |
Properties
IUPAC Name |
N-piperidin-3-ylisoquinoline-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15(18-12-5-3-8-16-10-12)14-13-6-2-1-4-11(13)7-9-17-14;/h1-2,4,6-7,9,12,16H,3,5,8,10H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUYPFPSMPHASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=NC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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